Zosuquidar Trihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Zosuquidar is a molecule that belongs to a class of compounds known as P-glycoprotein (P-gp) inhibitors. P-gp is a protein found in the membranes of many cells throughout the body, particularly those lining the intestines and blood-brain barrier. One of its primary functions is to act as an efflux pump, actively transporting various substances out of the cells and back into the circulation or intestinal lumen [].

Zosuquidar trihydrochloride, also known by its development code LY-335979, is an experimental antineoplastic compound primarily designed to inhibit P-glycoproteins. These proteins are ATP-dependent efflux pumps that expel various substances, including chemotherapeutic agents, from cells. The overexpression of P-glycoproteins in cancer cells contributes significantly to multidrug resistance, making treatments less effective. By inhibiting these proteins, Zosuquidar aims to restore the sensitivity of cancer cells to chemotherapy, thereby enhancing the efficacy of various antineoplastic drugs .

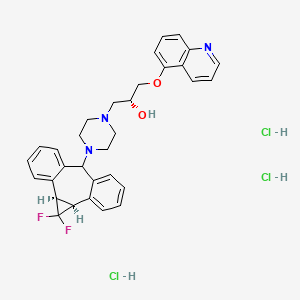

The chemical formula for Zosuquidar is and it has a molar mass of approximately 527.616 g/mol. Its IUPAC name is (2R)-1-{4-[(2R,4S,11R)-3,3-difluorotetracyclo[10.4.0.0^{2,4}.0^{5,10}]hexadeca-1(16),5,7,9,12,14-hexaen-11-yl]piperazin-1-yl}-3-(quinolin-5-yloxy)propan-2-ol .

As mentioned earlier, Zosuquidar's primary mechanism of action involves inhibiting P-gp [, ]. This inhibition allows chemotherapeutic drugs to accumulate within cancer cells, making them more susceptible to the cytotoxic effects of the drugs []. Studies have shown that Zosuquidar effectively reverses P-gp-mediated drug resistance in various cancer cell lines.

- Cyclopropanation: Dibenzosuberone is treated with difluorocarbene to yield 10,11-difluoromethanodibenzosuberone.

- Reduction: The ketone is reduced using borohydride to form a derivative with specific stereochemistry.

- Halogenation: The product undergoes halogenation with hydrobromic acid.

- Displacement: A bromide displacement reaction occurs with pyrazine to form a quaternary ammonium compound.

- Reduction of Aromaticity: Sodium borohydride reduces the aromatic side chain to yield a piperazine derivative.

- Convergent Synthesis: A final reaction involving 5-hydroxyquinoline and a glycidyl nosylate leads to the formation of Zosuquidar .

These reactions exemplify the complexity involved in synthesizing Zosuquidar while maintaining its structural integrity and biological activity.

Zosuquidar exhibits significant biological activity as a selective inhibitor of P-glycoprotein, which is crucial in reversing multidrug resistance in cancer therapy. In vitro studies show that Zosuquidar can effectively modulate drug resistance across various cancer cell lines and enhance the cytotoxic effects of chemotherapeutic agents like doxorubicin and paclitaxel without altering their pharmacokinetics .

Additionally, Zosuquidar has demonstrated efficacy in animal models, indicating its potential for clinical applications in treating cancers associated with P-glycoprotein overexpression .

The synthesis of Zosuquidar can be summarized in several steps:

- Starting Material: Begin with dibenzosuberone.

- Generation of Difluorocarbene: Use lithium chlorodifluoroacetate to generate difluorocarbene in situ.

- Cyclopropanation Reaction: Treat dibenzosuberone with difluorocarbene.

- Reduction: Employ borohydride for ketone reduction.

- Halogenation: Use 48% HBr for halogenation.

- Nucleophilic Displacement: Displace bromide with pyrazine.

- Final Conjugation: Conduct a convergent synthesis involving 5-hydroxyquinoline and glycidyl nosylate.

This multi-step synthetic route allows for the production of Zosuquidar in good yields while ensuring the desired stereochemistry and functional groups are present .

Zosuquidar is primarily investigated for its role in overcoming multidrug resistance in cancer therapy. Its ability to inhibit P-glycoproteins makes it a valuable candidate for combination therapies with existing chemotherapeutic agents. Clinical trials have focused on its use in treating acute myeloid leukemia and other malignancies characterized by P-glycoprotein overexpression .

Additionally, Zosuquidar may have applications beyond oncology, potentially influencing pharmacokinetics and drug delivery systems where P-glycoprotein plays a critical role.

Interaction studies indicate that Zosuquidar does not significantly alter the pharmacokinetic profiles of coadministered P-glycoprotein substrates such as doxorubicin or paclitaxel . This characteristic is particularly important as it suggests that Zosuquidar can be administered alongside other chemotherapeutics without compromising their effectiveness or increasing toxicity.

Furthermore, studies have shown that Zosuquidar can effectively reverse drug resistance mechanisms mediated by P-glycoprotein in both cell culture models and murine xenograft models .

Similar Compounds

Zosuquidar shares its mechanism of action with several other compounds that inhibit P-glycoproteins:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| Tariquidar | P-glycoprotein inhibitor | Highly selective; used in clinical trials |

| Laniquidar | P-glycoprotein inhibitor | Structural similarity; different pharmacokinetics |

| Elacridar | P-glycoprotein inhibitor | Used primarily for enhancing oral bioavailability |

| QNZ (Quinazoline derivative) | P-glycoprotein inhibitor | Investigated for CNS penetration |

Zosuquidar's uniqueness lies in its specific structural features and its ability to maintain pharmacokinetics of coadministered drugs while effectively reversing multidrug resistance .

Key Synthetic Pathways

Cyclopropanation and Halogenation Reactions

The synthesis of Zosuquidar Trihydrochloride involves a sophisticated series of organic transformations that begin with the formation of a key difluorocyclopropyl motif. The initial cyclopropanation reaction represents one of the most critical steps in the synthetic pathway, establishing the stereochemical foundation essential for the compound's biological activity [1] .

The cyclopropanation process commences with dibenzosuberone (CAS: 1210-35-1) as the starting material, which undergoes treatment with difluorocarbene generated in situ from lithium chlorodifluoroacetate [1]. This transformation yields 10,11-difluoromethanodibenzosuberone (CAS: 167155-75-1) in good yield. The difluorocarbene generation mechanism involves the thermal decomposition of sodium chlorodifluoroacetate, which proceeds through loss of carbon dioxide and chloride to produce the reactive difluorocarbene species [3]. Alternative methods for difluorocarbene generation include the use of chloride ion-catalyzed systems with trimethylsilyl chlorodifluoromethane (Me3SiCF2Cl), which operates under milder and neutral conditions [4].

The subsequent reduction step employs sodium borohydride to convert the ketone functionality, proceeding with remarkable stereoselectivity to afford 1,1-difluorocyclopropane dibenzosuberol (CAS: 172925-68-7) [1]. This reduction is particularly noteworthy as it ensures that the fused cyclopropyl ring and the alcohol group are positioned on the same side of the seven-membered ring, establishing the required stereochemical relationship for subsequent transformations.

The halogenation sequence represents a crucial transformation that inverts the stereochemical configuration. Treatment with 48% hydrogen bromide accomplishes this halogenation, yielding a brominated intermediate (CAS: 312905-19-4) where both the difluorocyclopropyl and bromide substituents adopt an anti-configuration [1]. This halogenation reaction demonstrates the power of nucleophilic substitution in organic synthesis, particularly in systems where steric considerations dictate the stereochemical outcome.

The mechanism of halogenation involves protonation of the hydroxyl group followed by displacement with bromide ion, proceeding through an SN2-like pathway that results in inversion of configuration. This stereochemical inversion is essential for the subsequent coupling reactions that lead to the final product [1].

| Reaction Step | Starting Material | Reagent | Product | Key Feature |

|---|---|---|---|---|

| Cyclopropanation | Dibenzosuberone | Difluorocarbene | 10,11-Difluoromethanodibenzosuberone | Stereoselective CF2 insertion |

| Reduction | Difluoroketone | Sodium borohydride | Difluoroalcohol | Syn-configuration |

| Halogenation | Difluoroalcohol | 48% HBr | Brominated intermediate | Anti-configuration |

| Nucleophilic substitution | Bromide intermediate | Pyrazine | Quaternary intermediate | Quaternary salt formation |

Convergent Synthesis Strategies

The convergent synthesis approach employed in Zosuquidar production represents a sophisticated strategy that assembles the complex molecule from two independently prepared fragments [1]. This methodology demonstrates significant advantages over linear synthetic approaches, including improved overall efficiency and the ability to optimize individual fragment preparations independently.

The convergent strategy involves the parallel preparation of two key intermediates: the difluorocyclopropyl-substituted piperazine fragment and the quinoline-containing hydroxypropyl ether component. The piperazine fragment is obtained through nucleophilic displacement of the brominated intermediate with pyrazine (CAS: 290-37-9), forming a quaternary intermediate (CAS: 312905-15-0) [1]. Subsequent reduction with sodium borohydride achieves reduction of the aromatic system in the side chain, yielding the corresponding piperazine derivative (CAS: 167155-78-4).

The quinoline fragment synthesis involves the reaction of 5-hydroxyquinoline (CAS: 578-67-6) with (R)-glycidyl nosylate to afford (R)-1-(5-quinolinyloxy)-2,3-epoxypropane (CAS: 123750-60-7) [1]. This transformation proceeds through nucleophilic attack of the quinoline hydroxyl group on the epoxide, with the nosylate serving as an excellent leaving group due to its electron-withdrawing properties.

The final convergent coupling between the piperazine intermediate and the quinoline epoxide proceeds through nucleophilic attack of the secondary amine on the epoxide terminus, resulting in Zosuquidar formation in good yield [1]. This convergent approach offers several synthetic advantages, including the ability to introduce structural diversity in either fragment independently and the potential for late-stage modifications that can generate analogs efficiently.

Research has demonstrated that convergent synthesis strategies can be further optimized through the development of alternative coupling methodologies. Studies on related quinoline derivatives have shown that multicomponent reactions, including copper-catalyzed three-component processes, can provide efficient access to quinoline scaffolds [5]. These methodologies offer high atom economy and enable the incorporation of structural diversity into the final products.

Derivatives and Analog Development

Structural Modifications for Enhanced Bioavailability

The development of Zosuquidar derivatives has focused extensively on improving bioavailability while maintaining or enhancing P-glycoprotein inhibitory activity. Research findings have identified several structural modifications that significantly impact the compound's pharmacological properties and therapeutic potential [6] [7].

Spirocyclic acetal derivatives represent one of the most successful classes of Zosuquidar analogs. These compounds involve replacement of the piperazine moiety with spirocyclic acetal groups derived from various diols [6]. The most potent compound identified in this series features a cyclic acetal moiety derived from (R,R)-1,2-diphenyl-1,2-ethanediol, demonstrating up to four-fold greater efficiency than Zosuquidar in inhibiting multidrug-resistance ABC transporters [6]. The enhanced activity of these spirocyclic derivatives has been attributed to improved binding affinity with the transporter protein and modified pharmacokinetic properties.

Diarylaminopiperidine derivatives constitute another important class of structural modifications. These analogs replace the piperazine ring with piperidine systems bearing diarylamine substituents at the 4-position [6]. The synthesis of these derivatives employs modified Buchwald-Hartwig amination reactions using tri-tert-butylphosphine as a ligand, enabling efficient coupling of aryl bromides with Boc-protected aminopiperidines [8]. The resulting compounds demonstrate varied inhibitory potency, with some derivatives showing enhanced selectivity for specific ABC transporter subtypes.

Thioacetal derivatives have been explored as alternative scaffold modifications, involving replacement of oxygen atoms in acetal linkages with sulfur [6]. These modifications aim to exploit the different electronic properties of sulfur compared to oxygen, potentially leading to altered binding interactions with the target protein. The synthesis of thioacetal derivatives utilizes propanedithiol in acid-catalyzed reactions with N-acetyl-4-piperidone, followed by basic hydrolysis to remove protecting groups.

Studies on bioavailability enhancement have revealed significant challenges in translating in vitro potency to in vivo efficacy. Research examining oral etoposide and Zosuquidar co-administration in rats demonstrated a substantial in vitro-in vivo discrepancy of at least four orders of magnitude [9]. The IC50 of Zosuquidar on etoposide permeability in vitro was only 5-10 nM, while the intestinal Zosuquidar concentration required to induce half-maximal increase in bioavailability was estimated at 180 μM. This discrepancy highlights the importance of developing formulation strategies that address absorption, distribution, metabolism, and excretion challenges.

| Derivative Class | Structural Change | Bioavailability Enhancement | Potency Improvement |

|---|---|---|---|

| Spirocyclic acetals | Piperazine replacement | Improved membrane permeability | Up to 4-fold increase |

| Diarylaminopiperidines | Modified amine substituents | Enhanced selectivity | Variable potency |

| Thioacetal derivatives | Oxygen to sulfur replacement | Altered pharmacokinetics | Maintained activity |

| Albumin-binding prodrugs | Covalent albumin attachment | Targeted delivery | Quantitative release |

Prodrug and Salt Formulations (e.g., Trihydrochloride Salt)

The development of prodrug and salt formulations of Zosuquidar represents a critical strategy for overcoming the compound's inherent limitations in solubility, stability, and bioavailability. The trihydrochloride salt formulation has emerged as the most clinically relevant form, offering significant advantages over the free base [10] [11].

The trihydrochloride salt of Zosuquidar (CAS: 167465-36-3) possesses a molecular formula of C32H31F2N3O2·3HCl with a molecular weight of 636.99 g/mol [11]. This salt formation dramatically improves water solubility compared to the free base, enabling formulation of injectable solutions and enhancing oral bioavailability. The salt exhibits a melting point of 172-176°C and demonstrates enhanced stability under storage conditions [11]. Conventional formulations of Zosuquidar trihydrochloride include compositions containing Zosuquidar (50 mg as free base), glycine (15 mg), and additional excipients to ensure product stability and bioavailability [12].

Albumin-binding prodrug strategies have been developed to address tumor targeting and toxicity concerns associated with Zosuquidar therapy [10]. These prodrugs utilize a two-step synthesis incorporating a maleimide hydrazone linker system that first introduces acetylbenzoic acid at the hydroxyl group of Zosuquidar, followed by derivatization with 6-maleimidocaproyl hydrazide to form an acid-sensitive hydrazone bond [10]. The maleimide group enables rapid and selective binding to the cysteine-34 position of endogenous albumin following intravenous administration.

High-performance liquid chromatography analysis has demonstrated rapid albumin binding of the Zosuquidar prodrug and quantitative release of the acetylbenzoic ester derivative at pH 5.0, corresponding to the acidic environment of tumor tissues [10]. This pH-sensitive release mechanism provides selective drug delivery to tumor sites while minimizing systemic exposure and associated toxicities. The prodrug approach has shown efficacy in reversing multidrug resistance in doxorubicin-resistant breast carcinoma cell lines MCF-7/ADR and MT-3/ADR [10].

Amorphous solid dispersion formulations represent another promising approach for enhancing Zosuquidar bioavailability. Research has investigated co-release strategies combining amorphous Zosuquidar with P-glycoprotein substrate drugs, suggesting that simultaneous delivery may represent a novel formulation strategy for increasing oral drug absorption [13]. These formulations address the challenge of achieving therapeutically relevant concentrations at the site of action while minimizing off-target effects.

The development of benzimidazole-based derivatives has emerged as a strategy for creating dual-function compounds that combine anticancer activity with ABCB1 inhibitory properties [14]. These derivatives utilize molecular hybridization approaches, incorporating essential pharmacophoric features from both Zosuquidar and established anticancer compounds. The design strategy involves substitution at the 2-position of the benzimidazole core, mimicking substitution patterns essential for ABCB1 inhibition, while incorporating amide groups as bioisosteres to enhance drug-like properties [14].

Glycoconjugation strategies have been explored to improve selectivity and cytotoxicity of Zosuquidar derivatives [15]. These approaches utilize the Warburg effect and increased glucose demand of tumor cells to achieve targeted drug delivery through glucose transporter (GLUT) interactions. Glycoconjugates incorporating quinoline scaffolds connected via 1,2,3-triazole linkers have demonstrated enhanced selectivity for cancer cells compared to healthy cells, with compounds attached through the C-6 position of glucose showing superior performance compared to C-1 anomeric derivatives [15].

Competitive Binding to Central Drug-Binding Pocket

Zosuquidar trihydrochloride exhibits a primary competitive inhibition mechanism through direct binding to the central drug-binding pocket of P-glycoprotein [1] [2] [3]. High-resolution cryo-electron microscopy structural studies have revealed that the transporter adopts an occluded conformation with a central, enclosed inhibitor-binding pocket lined by residues from all transmembrane helices of ABCB1 [1] [2]. The pocket spans almost the entire width of the lipid membrane and is occupied exclusively by two closely interacting zosuquidar molecules [1] [4].

The structural analysis demonstrates that the two halves of ABCB1 contribute in a pseudosymmetrical fashion to zosuquidar binding, with contacting residues belonging to transmembrane segments TM1, TM4, TM5, and TM6 from the first half, and TM7, TM10, TM11, and TM12 from the second half [1] [4]. Critical binding interactions include hydrogen bonding with Y953, which is predicted to be part of the primary drug-binding site of ABCB1 [1] [4]. The binding affinity is characterized by a Ki value of 59 nanomolar, indicating high-affinity competitive inhibition [3] [5].

Zosuquidar functions as a competitive inhibitor by directly occupying the substrate-binding region and preventing active transport [6] [7]. The competitive nature of inhibition implies that increased concentration of the drug substrate decreases the binding of zosuquidar, consistent with classical competitive inhibition kinetics [6]. The central binding pocket accommodates the inhibitor through a combination of specific interactions, leading to defined binding modes with a rigid core of bound inhibitor molecules surrounded by transmembrane helices [1] [4].

Noncompetitive Inhibition Mechanism

While zosuquidar primarily functions through competitive inhibition, emerging evidence suggests it also demonstrates noncompetitive inhibitory properties [8] [6]. Zosuquidar trihydrochloride has been characterized as functioning in a noncompetitive manner, distinguishing it from purely competitive inhibitors [8]. This dual mechanism is supported by functional studies demonstrating that zosuquidar can inhibit P-glycoprotein function through pathways that do not solely depend on direct competition with substrate molecules [6].

The noncompetitive component of zosuquidar's mechanism involves allosteric modulation of P-glycoprotein function [9] [10]. Structural studies indicate that zosuquidar binding induces conformational changes that are transmitted from the drug-binding site through helix pairs TM7-TM8 and TM12 to the nucleotide-binding domain NBD2 [11]. These conformational changes lead to an outward shift of the intracellular helix 2, increasing the distance between the nucleotide-binding domains and providing a structural explanation for the reduced ATPase activity observed in the presence of zosuquidar [11].

The noncompetitive mechanism is further evidenced by zosuquidar's ability to reduce the basal ATPase rate by approximately 50-60% [12] [13]. This inhibition of ATPase activity occurs through binding events that do not necessarily compete directly with ATP binding sites, suggesting allosteric modulation of the enzyme's catalytic machinery [12] [10]. The compound's ability to stabilize specific conformational states of P-glycoprotein while simultaneously blocking drug efflux represents a sophisticated inhibitory mechanism that combines competitive and noncompetitive elements [11] [4].

Comparative Analysis with Other P-gp Inhibitors

Binding Affinity and Selectivity (vs. Tariquidar, Elacridar)

Zosuquidar trihydrochloride demonstrates superior binding affinity compared to other third-generation P-glycoprotein inhibitors, with a Ki value of 59 nanomolar [3] [5]. This binding affinity positions zosuquidar as one of the most potent P-glycoprotein inhibitors developed, exhibiting nanomolar-range potency that surpasses many earlier generation compounds [14] [15].

Comparative binding characteristics reveal distinct mechanistic differences among third-generation inhibitors. While zosuquidar achieves complete pocket occupation with two molecules binding simultaneously [1] [4], tariquidar functions primarily as a noncompetitive inhibitor that blocks conformational transitions during the catalytic cycle [16] [17] [18]. Tariquidar exhibits high affinity for P-glycoprotein but operates through a different mechanism, acting as a pharmacological chaperone that stabilizes specific conformational states [17] [18] [19].

Elacridar represents another potent third-generation inhibitor with micromolar-range potency [20] [21] [22]. Unlike zosuquidar's dual competitive/noncompetitive mechanism, elacridar functions primarily through competitive inhibition with the ability to inhibit both P-glycoprotein and breast cancer resistance protein (BCRP) [20] [21]. The selectivity profile of zosuquidar shows high specificity for P-glycoprotein versus other ATP-binding cassette transporters such as MRP1, MRP2, and BCRP [23] [15], although recent studies have identified weak inhibitory activity against organic cation transporters at higher concentrations [14].

ATPase activity modulation differs significantly among these inhibitors. Zosuquidar reduces basal ATPase activity by 50-60% [12] [13], while both tariquidar and elacridar achieve 70-80% inhibition [13] [24]. Despite lower ATPase inhibition, zosuquidar's unique dual-molecule binding mode and complete pocket occupation may contribute to its distinctive inhibitory profile [1] [4].

Reversal of Multidrug Resistance (MDR) Phenotypes

Zosuquidar trihydrochloride demonstrates comprehensive multidrug resistance reversal capabilities across diverse cancer cell types and resistance mechanisms [25] [26] [27]. In P-glycoprotein-expressing leukemia cell lines, zosuquidar completely or partially restored drug sensitivity to all tested cell lines, enhancing the cytotoxicity of anthracyclines including daunorubicin, idarubicin, and mitoxantrone [25] [26]. The compound also enhanced the effectiveness of gemtuzumab ozogamicin (Mylotarg) in primary acute myeloid leukemia blasts with active P-glycoprotein [25] [26].

Comparative reversal potency studies demonstrate that zosuquidar exhibits superior efficacy compared to first and second-generation inhibitors. In cells with highly active P-glycoprotein, zosuquidar proved more potent than cyclosporine A, a reference P-glycoprotein modulator [25] [26]. The reversal mechanism operates through direct P-glycoprotein transport function blockade, achieving greater than 90% P-glycoprotein function neutralization in pharmacodynamic studies [27].

Clinical translation of multidrug resistance reversal has proven challenging despite promising preclinical results. The Eastern Cooperative Oncology Group 3999 phase III clinical trial with zosuquidar in acute myeloid leukemia did not meet its primary endpoint [23] [27]. Analysis of clinical specimens revealed the presence of zosuquidar-resistant multidrug resistance efflux activities in leukemic blasts, suggesting that non-P-glycoprotein resistance mechanisms may have circumvented the therapeutic effects [27].

Functional heterogeneity in multidrug resistance phenotypes has been identified as a potential limitation to P-glycoprotein inhibitor efficacy [27]. Studies using zosuquidar as a P-glycoprotein-selective modulator revealed distinct multidrug resistance phenotypes in leukemic blasts, with some samples exhibiting zosuquidar-resistant efflux activities [27]. This heterogeneity suggests that effective reversal of multidrug resistance may require combination approaches targeting multiple resistance mechanisms rather than P-glycoprotein inhibition alone [28] [27].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

ATPase [EC:3.6.3.-]

ABCB1 (CD243) [HSA:5243] [KO:K05658]

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

1:Clinical effects and P-glycoprotein inhibition in patients with acute myeloid leukemia treated with zosuquidar trihydrochloride, daunorubicin and cytarabine. Gerrard G, Payne E, Baker RJ, Jones DT, Potter M, Prentice HG, Ethell M, McCullough H, Burgess M, Mehta AB, Ganeshaguru K.Haematologica. 2004 Jul;89(7):782-90. PMID: 15257929 Free Article

2:A Phase I trial of a potent P-glycoprotein inhibitor, zosuquidar trihydrochloride (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy. Sandler A, Gordon M, De Alwis DP, Pouliquen I, Green L, Marder P, Chaudhary A, Fife K, Battiato L, Sweeney C, Jordan C, Burgess M, Slapak CA.Clin Cancer Res. 2004 May 15;10(10):3265-72. PMID: 15161679 Free Article

3:Bioanalysis of zosuquidar trihydrochloride (LY335979) in small volumes of human and murine plasma by ion-pairing reversed-phase high-performance liquid chromatography. Kemper EM, Ouwehand M, Beijnen JH, van Tellingen O.J Chromatogr B Analyt Technol Biomed Life Sci. 2003 Dec 5;798(1):63-8. PMID: 14630360

4:The influence of the P-glycoprotein inhibitor zosuquidar trihydrochloride (LY335979) on the brain penetration of paclitaxel in mice. Kemper EM, Cleypool C, Boogerd W, Beijnen JH, van Tellingen O.Cancer Chemother Pharmacol. 2004 Feb;53(2):173-8. Epub 2003 Nov 7. PMID: 14605863

5:A population pharmacokinetic model for paclitaxel in the presence of a novel P-gp modulator, Zosuquidar Trihydrochloride (LY335979). Callies S, de Alwis DP, Harris A, Vasey P, Beijnen JH, Schellens JH, Burgess M, Aarons L.Br J Clin Pharmacol. 2003 Jul;56(1):46-56. Erratum in: Br J Clin Pharmacol. 2003 Oct;56(4):463. PMID: 12848775 Free PMC Article

6:A population pharmacokinetic model for doxorubicin and doxorubicinol in the presence of a novel MDR modulator, zosuquidar trihydrochloride (LY335979). Callies S, de Alwis DP, Wright JG, Sandler A, Burgess M, Aarons L.Cancer Chemother Pharmacol. 2003 Feb;51(2):107-18. Epub 2003 Jan 10. PMID: 12647011